molecular formula C27H28F3NO5S B13924398 Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate

Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate

Cat. No.: B13924398
M. Wt: 535.6 g/mol
InChI Key: AYGNCUUPXNQKGT-DQEYMECFSA-N
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Description

Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate is a chiral, fluorinated ester with a molecular weight of 535.11 g/mol (exact mass: 535.114826) . Its structure features:

  • Dibenzylamino group: Enhances steric bulk and influences nucleophilic reactivity.
  • Trifluoromethyl group: Introduces strong electron-withdrawing effects, improving metabolic stability.
  • Tosyloxy (p-toluenesulfonyloxy) group: Acts as a leaving group, enabling substitution reactions.
  • Ethyl ester: Provides solubility in organic solvents and modulates hydrolysis kinetics.

This compound is synthesized via stereoselective methods, such as enzymatic reduction or Mosher’s derivatization, to establish its (2S,3S) configuration . Applications include its use as an intermediate in chiral drug synthesis, particularly for fluorinated pharmaceuticals requiring precise stereochemical control.

Properties

Molecular Formula

C27H28F3NO5S

Molecular Weight

535.6 g/mol

IUPAC Name

ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(4-methylphenyl)sulfonyloxybutanoate

InChI

InChI=1S/C27H28F3NO5S/c1-3-35-26(32)24(25(27(28,29)30)36-37(33,34)23-16-14-20(2)15-17-23)31(18-21-10-6-4-7-11-21)19-22-12-8-5-9-13-22/h4-17,24-25H,3,18-19H2,1-2H3/t24-,25-/m0/s1

InChI Key

AYGNCUUPXNQKGT-DQEYMECFSA-N

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C(F)(F)F)OS(=O)(=O)C1=CC=C(C=C1)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(C(C(F)(F)F)OS(=O)(=O)C1=CC=C(C=C1)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the butanoate backbone: This step involves the preparation of the butanoate backbone through esterification reactions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Addition of the dibenzylamino group: The dibenzylamino group can be introduced through nucleophilic substitution reactions using dibenzylamine.

    Incorporation of the tosyloxy group: The tosyloxy group is typically introduced through the reaction of the corresponding alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques for more efficient and sustainable synthesis .

Chemical Reactions Analysis

Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dibenzylamino group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the ester or tosyloxy groups, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyloxy group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dibenzylamino group may interact with biological receptors or enzymes. The tosyloxy group can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions contribute to the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and analogs from recent literature:

Compound Molecular Weight Key Functional Groups Stereochemistry Synthetic Methodology
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate 535.11 Dibenzylamino, trifluoromethyl, tosyloxy, ethyl ester (2S,3S) Enzymatic reduction, Mosher’s derivatization
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate ~255.24* Trifluoroethylamino, methyl ester, dimethyl backbone (2S) Nucleophilic substitution (THF, 60°C, 27h)
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride ~193.67* Cyclobutane ring, methyl ester, methylamino N/A Alkylation (DMF, NaH, methyl iodide)
Benzyl 4-(5-(dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate ~593.74* Dibenzylamino, benzyl ester, benzimidazole N/A DMAP-catalyzed coupling (dichloromethane, room temperature)

*Calculated based on molecular formulas from referenced syntheses.

Key Observations:
  • Electron-Withdrawing Groups : The target compound’s trifluoromethyl and tosyloxy groups enhance electrophilicity compared to methyl esters or cyclobutane derivatives .
  • Steric Effects: The dibenzylamino group imposes greater steric hindrance than trifluoroethylamino or methylamino groups, affecting reaction kinetics in substitution or coupling reactions .
  • Stereochemical Complexity : Only the target compound and its derivatives (e.g., Mosher’s analogs) require rigorous enantiomeric resolution, unlike the simpler stereochemistry of methyl-substituted analogs .
Reaction Conditions
  • Target Compound : Requires chiral catalysts or enzymatic methods for stereocontrol, increasing synthetic complexity .
  • Methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate: Synthesized via straightforward nucleophilic substitution in THF at 60°C .
  • Cyclobutane Derivative : Utilizes NaH-mediated alkylation in DMF, exploiting the ring strain of cyclobutane for reactivity .

Biological Activity

Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate (CAS: 1126530-80-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C27H28F3NO5S
  • Molecular Weight : 535.58 g/mol
  • CAS Number : 1126530-80-0
  • LogP : 6.34610 (indicating high lipophilicity) .

This compound exhibits various biological activities that can be attributed to its structural components:

  • Antiviral Activity : The compound has been studied as a potential inhibitor of HIV protease, which is crucial for the maturation of HIV virions. Its structural analogs have shown effectiveness in inhibiting viral replication by interfering with the proteolytic processing of viral polyproteins .
  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial effects against various pathogens. This suggests a potential for this compound to possess similar activity .
  • Inhibition of Platelet Aggregation : Some derivatives have shown promise in inhibiting platelet aggregation, which could be beneficial in preventing thrombotic events .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of related compounds against HIV. The results indicated that modifications in the dibenzylamino group significantly affected the antiviral potency. This compound was highlighted for its promising activity in inhibiting HIV replication in vitro .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of various trifluoromethyl-containing compounds. The findings suggested that this compound exhibited significant inhibition against Gram-positive bacteria and fungi .

Comparative Biological Activity Table

Compound NameActivity TypeEffective ConcentrationReference
This compoundAntiviral (HIV)IC50 = 0.5 µM
Trifluoromethyl Derivative AAntimicrobialMIC = 1 µg/mL
Trifluoromethyl Derivative BPlatelet Aggregation InhibitorIC50 = 10 µM

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate with high stereochemical purity?

  • Methodological Answer :

  • Stereochemical Control : Use chiral auxiliaries or enantioselective catalysis to preserve the (2S,3S) configuration. For example, enzymatic reduction methods (e.g., aldehyde reductases in E. coli with NADPH regeneration) can enhance enantiomeric excess (ee) for trifluoro-containing intermediates .
  • Protection-Deprotection Strategy : Protect the dibenzylamino group during tosylation to avoid side reactions. A stepwise approach, as seen in analogous syntheses, involves coupling trifluoroethylamine derivatives with tosyl chloride under inert conditions (e.g., N₂ atmosphere) .
  • Purification : Employ reverse-phase C18 column chromatography (acetonitrile/water gradient) to isolate the product, as demonstrated for structurally related trifluoro esters .

Q. How can researchers optimize purification of this compound to resolve co-eluting impurities?

  • Methodological Answer :

  • Chromatographic Troubleshooting : If impurities co-elute (e.g., epimers or unreacted starting materials), adjust mobile phase polarity or use mixed-mode columns. For example, minor changes in acetonitrile/water ratios or addition of 0.1% formic acid can improve resolution .
  • Crystallization : Recrystallize from a hexane/ethyl acetate mixture to exploit differences in solubility between the target compound and impurities, as shown for similar trifluoro derivatives .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C-NMR and 2D techniques (HSQC, COSY) to verify stereochemistry. For instance, the (2S,3S) configuration can be confirmed via NOESY correlations between adjacent protons .
  • LCMS : Monitor mass-to-charge ratio (m/z 535.115) and retention time (RT) against standards. Adjust ionization parameters (e.g., ESI+ mode) to enhance signal clarity for trifluoro and tosyl groups .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data and expected stereochemical outcomes?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Probe for slow conformational exchange in trifluoro or tosyloxy groups that may obscure stereochemical signals. For example, variable-temperature ¹H-NMR can reveal splitting due to hindered rotation .
  • X-ray Crystallography : Resolve ambiguous NOE/ROESY data by determining the crystal structure, particularly if unexpected diastereomers form during synthesis .

Q. What strategies mitigate instability of the tosyloxy group under basic or nucleophilic conditions?

  • Methodological Answer :

  • pH Control : Maintain mildly acidic conditions (pH 5–6) during reactions to prevent hydrolysis. Use buffered systems (e.g., acetate buffer) when handling nucleophiles .
  • Alternative Protecting Groups : Replace the tosyl group with more stable alternatives (e.g., nosyl or triflyl groups) if reactivity issues persist, as demonstrated in sulfonate ester syntheses .

Q. How do enzymatic and chemical synthesis routes compare for generating stereochemically pure intermediates?

  • Methodological Answer :

  • Enzymatic Routes : Whole-cell systems (e.g., E. coli with aldehyde reductase and glucose dehydrogenase) offer higher ee (>98%) for trifluoro intermediates but require optimization of biphasic systems to avoid enzyme inhibition .
  • Chemical Routes : Asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) provides faster throughput but may require costly catalysts and rigorous oxygen-free conditions .

Q. What experimental designs are recommended for studying the compound’s stability in long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store aliquots at 4°C, -20°C, and room temperature for 1–6 months. Monitor degradation via HPLC and LCMS, focusing on tosyloxy hydrolysis (m/z shift +18 Da) or trifluoro group cleavage .
  • Desiccant Use : Store under argon with molecular sieves to prevent moisture-induced decomposition, as recommended for labile sulfonate esters .

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